methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate
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Overview
Description
Methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate: is a chemical compound that features a benzimidazole moiety attached to a nicotinic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate typically involves the condensation of 6-chloronicotinic acid with 1H-1,3-benzimidazole in the presence of a base, followed by esterification with methanol. The reaction conditions often include heating and the use of a suitable solvent such as dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amines, and substituted benzimidazole derivatives .
Scientific Research Applications
Methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a probe in biological studies due to its ability to interact with nucleic acids and proteins.
Medicine: It is being investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to antimicrobial effects .
Comparison with Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
6-Chloronicotinic Acid: A precursor in the synthesis of methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate.
Nicotinic Acid Esters: Compounds with similar ester functionalities but different substituents on the aromatic ring
Uniqueness: this compound is unique due to its combined benzimidazole and nicotinic acid ester functionalities, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 6-(benzimidazol-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)10-6-7-13(15-8-10)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOFUOMYIMGNIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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